8-Bromo-5-chloro-3-iodoquinolin-4-ol
Description
Historical Context of Halogenated Quinolin-4-ol Derivatives
The development of halogenated quinolin-4-ol derivatives traces its origins to the late nineteenth and early twentieth centuries when chemists first began exploring systematic modifications of the quinoline scaffold. The foundational work on quinoline synthesis established several classical methodologies that remain relevant today, including the Gould-Jacobs reaction proposed in 1939, which involves condensation of aniline derivatives with diethyl ethoxymethylidenedimalonate followed by thermal cyclization to yield 4-hydroxy-3-ethoxycarbonylquinoline intermediates. The Conrad-Limpach method, developed in 1887, provided another crucial pathway involving the condensation of aniline with acetyl acetic ester, leading to quinolin-4-one formation through intramolecular hetero-Diels-Alder reactions. These early synthetic approaches laid the groundwork for subsequent investigations into halogenated derivatives.
The historical significance of 8-hydroxyquinoline, first obtained by Hugo Weidel and Albert Cobenzl in 1880 through decarboxylation of oxycinchoninic acid, cannot be overstated in understanding the evolution of halogenated quinolinol chemistry. Zdenko Hans Skraup's subsequent discovery of synthetic routes to substituted quinolines from substituted phenols led to the identification of three isomers of oxyquinoline, including the crucial 8-hydroxyquinoline structure. By 1888, researchers had already begun incorporating these compounds into azo dye synthesis, demonstrating early recognition of their chemical versatility. The 1920s marked a particularly important period with the discovery of insoluble chelates of 8-hydroxyquinoline, establishing the foundation for understanding metal coordination properties that would later influence halogenated derivative design.
The evolution of halogenated quinolin-4-ol derivatives gained momentum through the development of antimalarial and antibacterial agents throughout the twentieth century. The synthesis of first-generation quinoline-4-ones, including nalidixic acid and oxolinic acid developed in Japan during the 1970s, demonstrated the therapeutic potential of these compounds despite their limited spectrum of action. The breakthrough introduction of fluorine atoms into quinolin-4-one skeletons in the late 1970s significantly improved antimicrobial activity and reduced toxicity, leading to second-generation compounds such as norfloxacin. This historical progression established the precedent for systematic halogenation strategies that would eventually encompass more complex tri-halogenated derivatives like 8-bromo-5-chloro-3-iodoquinolin-4-ol.
The development of modern synthetic methodologies has revolutionized the preparation of halogenated quinolin-4-ol derivatives. Recent advances include transition metal-catalyzed transformations and carbene-catalyzed syntheses that enable precise regioselective halogenation. The Biere-Seelen synthesis, developed in 1979, provided an alternative approach beginning with Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate, followed by base-mediated cyclization. These methodological advances have created opportunities for accessing previously challenging tri-halogenated structures with defined substitution patterns, setting the stage for contemporary research into compounds like this compound.
Properties
IUPAC Name |
8-bromo-5-chloro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClINO/c10-4-1-2-5(11)7-8(4)13-3-6(12)9(7)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRFIBRJRDASQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination
Bromination of 8-substituted quinolines, including hydroxyquinoline derivatives, is achieved using molecular bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Selectivity is influenced by solvent, temperature, and equivalents of brominating agent. For example, bromination of 8-hydroxyquinoline in acetonitrile at 0 °C with 2.1 equivalents of Br2 yields 5,7-dibromo-8-hydroxyquinoline in up to 90% yield with full conversion.
Bromination can also be conducted in acetic acid or methanol, but yields and selectivity vary.
For selective monobromination at position 8 or 5, reaction conditions such as temperature (-30 to -15 °C) and catalyst presence are critical.
Chlorination
Iodination
Iodination is commonly achieved via halogen exchange reactions, where the chloroquinoline intermediate reacts with sodium iodide (NaI) in solvents like acetonitrile under reflux to substitute chlorine with iodine, yielding 4-iodoquinoline derivatives.
Iodination can also be catalyzed by molecular iodine (I2) under aerobic oxidative conditions, where 3-iodoquinolin-4-ol acts as a catalyst in a halogen bonding-assisted mechanism.
Representative Synthetic Route for 8-Bromo-5-chloro-3-iodoquinolin-4-ol
Based on the literature, a plausible synthetic sequence is as follows:
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of quinolin-4-ol core | 4-bromoaniline + Meldrum's acid + triethyl orthoformate, reflux in ethanol or solvent-free, cyclization in Ph2O at 190–280 °C | 6-bromoquinolin-4-ol intermediate |
| 2 | Chlorination | POCl3 reflux | 6-bromo-4-chloroquinoline |
| 3 | Halogen exchange (iodination) | NaI in acetonitrile, reflux at 100 °C | 6-bromo-4-iodoquinoline |
| 4 | Selective bromination at position 8 | Br2 or NBS in acetonitrile at 0 °C | 8-bromo substituted quinoline |
| 5 | Additional chlorination at position 5 if needed | Controlled chlorination conditions | 5-chloro substitution |
This route requires careful control of reaction conditions to ensure regioselectivity and avoid over-halogenation or side reactions.
Optimization and Reaction Parameters
| Parameter | Effect | Optimal Conditions |
|---|---|---|
| Solvent | Influences selectivity and yield; acetonitrile favored for bromination and iodination | Acetonitrile for halogen exchange and bromination |
| Temperature | Low temperatures (-30 to 0 °C) favor selective bromination; higher temps (190–280 °C) for cyclization | 0 °C for bromination; 190 °C for cyclization |
| Equivalents of Halogen | Excess bromine leads to dibromination; controlled equivalents yield mono-substituted products | ~2.1 equivalents Br2 for dibromination; lower for mono |
| Reaction Time | Longer times increase conversion but may cause side products | 1–4 days for bromination; hours for cyclization |
| Catalyst | Halogen bonding and iodine catalysis improve yields in iodination | Use of I2 catalyst under aerobic conditions |
Research Findings and Notes
The synthetic methods for related quinoline derivatives have been extensively studied and optimized to improve yields, reduce reaction times, and enhance regioselectivity.
Transition metal-free iodination using iodine catalysis with air as oxidant offers environmentally benign and efficient synthesis of 3-iodoquinolin-4-ol intermediates.
Bromination of hydroxyquinolines is sensitive to reaction conditions; studies show that acetonitrile solvent and controlled temperature provide high yields of desired brominated products.
Chlorination with POCl3 is a classical and reliable method for converting quinolin-4-ol to 4-chloroquinoline derivatives.
The combination of these halogenation steps enables the preparation of highly functionalized quinoline derivatives such as this compound.
Summary Table: Preparation Methods for this compound
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-3-iodoquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated quinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Bromo-5-chloro-3-iodoquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-3-iodoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with DNA replication, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 8-bromo-5-chloro-3-iodoquinolin-4-ol with structurally related halogenated quinoline/quinazoline derivatives, based on molecular data and substituent patterns from the evidence:
Key Observations:
Heterocycle Core: The target compound and most analogs share a quinoline backbone, except 8-bromo-4-chloroquinazoline (quinazoline core with two nitrogen atoms), which may alter electron distribution and binding interactions .
Halogenation Patterns: The target compound’s iodine substituent at position 3 is unique among the listed analogs. Iodine’s larger atomic radius and polarizability may increase steric hindrance and influence π-stacking or charge-transfer interactions compared to smaller halogens (e.g., F, Cl) .
Functional Groups: The hydroxyl group at position 4 in the target compound and 8-chloro-2-(trifluoromethyl)-4-quinolinol could facilitate hydrogen bonding, improving solubility or target affinity relative to non-hydroxylated analogs like 8-bromo-4-chloroquinazoline . Ester groups (e.g., in the ethyl carboxylate derivative) may enhance membrane permeability but reduce aqueous solubility compared to hydroxylated quinolines .
Biological Activity
8-Bromo-5-chloro-3-iodoquinolin-4-ol is a halogenated quinoline derivative with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by the presence of bromine, chlorine, and iodine atoms, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound.
The molecular formula of this compound is C9H4BrClINO, with a molecular weight of 384.39 g/mol. The compound is synthesized through multi-step reactions involving halogenation of quinoline derivatives under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes and interfere with DNA replication processes. The precise molecular targets are still under investigation, but interactions with cellular proteins and nucleic acids are likely involved.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study demonstrated that similar quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS) .
Case Study:
In vitro assays on various cancer cell lines have shown that compounds structurally related to this compound can lead to significant reductions in cell viability, with IC50 values in the low micromolar range. For instance, compounds with similar halogenation patterns were effective against lung cancer cells, indicating a potential for therapeutic applications in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies on related halogenated quinoline derivatives suggest that they possess antibacterial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds indicate a strong antibacterial effect against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Clioquinol | Clioquinol | Moderate | Effective against protozoa |
| Iodoquinol | Iodoquinol | Low | Effective against bacteria |
| 8-Bromo-5-chloro... | 8-Bromo | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
